

Diallyl phthalate CAS number and chemical identifiers

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An In-Depth Technical Guide to **Diallyl Phthalate**

This technical guide provides a comprehensive overview of **diallyl phthalate** (DAP), a thermosetting resin widely utilized for its excellent electrical insulation properties, thermal stability, and chemical resistance.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis, applications, and toxicological profile.

Chemical Identifiers and Nomenclature

Diallyl phthalate is chemically known as bis(prop-2-enyl) benzene-1,2-dicarboxylate.[2] It is an ester of phthalic acid and allyl alcohol.[1] The primary and most universally recognized identifier for this compound is its CAS Registry Number.



Identifier Type	Value
CAS Registry Number	131-17-9[2][3][4][5]
IUPAC Name	bis(prop-2-enyl) benzene-1,2-dicarboxylate[2]
Molecular Formula	C14H14O4[3][4][5]
Synonyms	Allyl phthalate, Diallylphthalate, Dapon 35, Dapon R, Phthalic acid, diallyl ester[2][3]
European Community (EC) Number	205-016-3[2]
UN Number	3082[2]
Beilstein/REAXYS Number	1880877
DSSTox Substance ID	DTXSID7020392[2]
InChI Key	QUDWYFHPNIMBFC-UHFFFAOYSA-N[2][5]

Physicochemical Properties

Diallyl phthalate is a nearly colorless to pale-yellow, oily liquid.[1][2] It is characterized by its high boiling point and low water solubility.



Property	Value
Molecular Weight	246.26 g/mol [2][3][4]
Appearance	Clear, colorless to pale-yellow liquid[1][6]
Odor	Mild, lachrymatory[2]
Density	1.121 g/mL at 25 °C[1][3][6]
Melting Point	-70 °C (-94 °F)[3][7]
Boiling Point	165-167 °C at 5 mmHg[1][3][6]
Flash Point	>166 °C (>230 °F)[1][3]
Water Solubility	< 0.1 mg/mL at 22 °C[7]
Vapor Density	8.3 (relative to air)[3][7]
Vapor Pressure	2.3 mm Hg at 150 °C[3][6]
Refractive Index	n20/D 1.519[1][3][6]
Viscosity	13 cP at 20 °C[2]
log Kow (LogP)	3.23[2]

Synthesis and Manufacturing

The primary industrial synthesis of **diallyl phthalate** involves the esterification of phthalic anhydride with allyl alcohol.[1][8] This reaction can be catalyzed by various acids. An alternative method involves the condensation reaction between allyl chloride and disodium phthalate.[1]

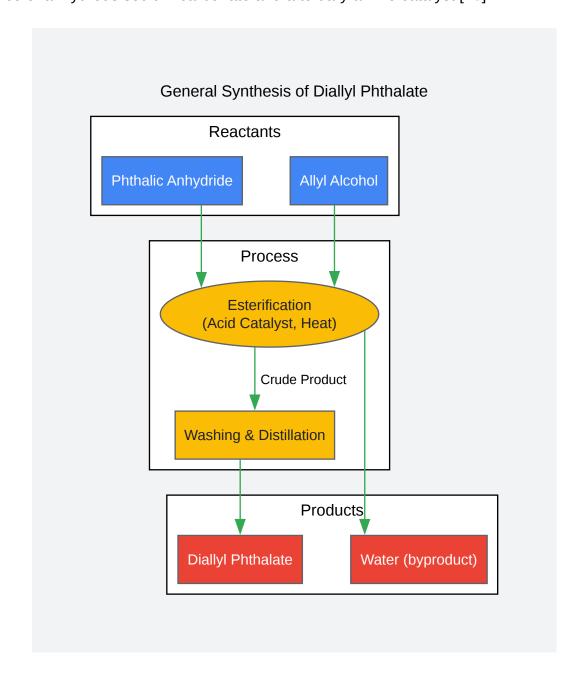
A typical laboratory-scale synthesis protocol is as follows:

- Phthalic anhydride, allyl alcohol, and a polymerization inhibitor are combined in a reaction vessel.[9]
- The mixture is heated in the presence of a Lewis acid catalyst.[9]
- After the initial reaction, the inorganic phase is separated.



- Additional allyl alcohol and catalyst are added to the organic phase, and the mixture is heated again to drive the reaction to completion.[9]
- The resulting organic phase is washed and then purified by distillation to yield diallyl phthalate.[9]

A two-stage process has also been developed to produce DAP in non-pressure apparatus.[10] In the first stage, phthalic anhydride is reacted with allyl alcohol to form the mono-allyl-ester. [10] In the second stage, this semi-ester is reacted with an excess of allyl chloride in the presence of anhydrous sodium carbonate and a tertiary amine catalyst.[10]





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General synthesis pathway for **diallyl phthalate**.

Applications in Research and Industry

Diallyl phthalate is a versatile monomer used in the production of thermosetting polymers. Its prepolymers are particularly valued for creating materials that require high performance and long-term reliability in extreme environmental conditions.[1]

- Electrical and Electronic Components: DAP-based resins are the material of choice for critical electrical components like connectors, switches, circuit breakers, and insulators due to their superior insulating properties and dimensional stability at high temperatures.[1][2]
- Crosslinking Agent: It serves as a crosslinking agent for unsaturated polyesters and other polymers, enhancing their mechanical and thermal properties.[1][11]
- Plasticizer and Carrier: DAP is used as a reactive plasticizer and as a carrier for catalysts and pigments in polyester systems.[1][11] Unlike non-reactive plasticizers, it covalently binds into the polymer matrix, preventing leaching.[1]
- Laminates and Coatings: It is used in laminating compounds and in the production of decorative, heat-resistant laminates.[1][11] Because of its quick-drying properties, it is also used in organic solvent-free UV printing inks.[1]
- Research Applications: In laboratory settings, DAP is used as a reagent in certain chemical reactions, such as ring-closing metathesis reactions involving ruthenium-based catalysts.[1]
 [6] It is also distributed for analytical and biotechnological research.[1][11]

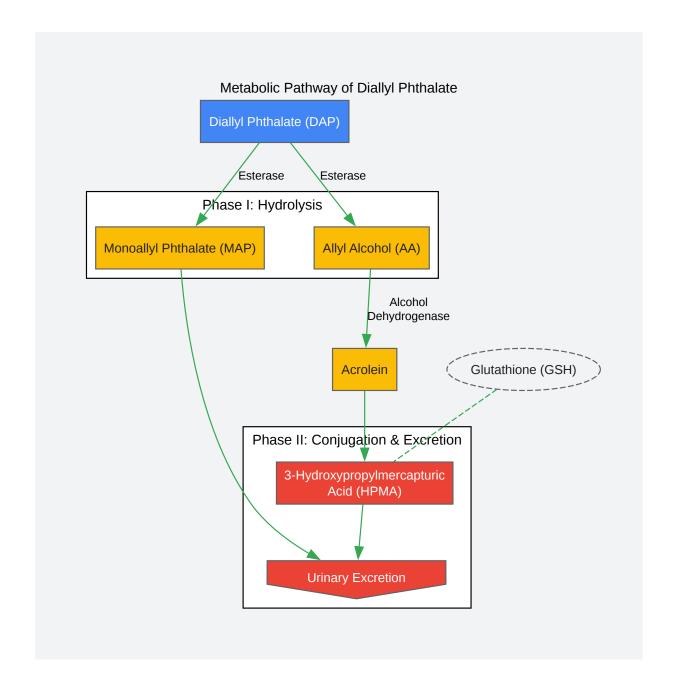
Metabolism and Toxicological Profile

Studies in rats and mice have shown that **diallyl phthalate** is extensively absorbed after oral administration and rapidly metabolized and eliminated.[11][12] The toxicity of DAP is believed to stem from allyl alcohol, which is cleaved from the parent molecule during metabolism.[12]

The primary metabolic pathway involves hydrolysis to monoallyl phthalate (MAP) and allyl alcohol (AA).[12] Allyl alcohol can then be further metabolized. A key detoxification route involves the conjugation of allyl alcohol or its metabolite, acrolein, with glutathione, leading to



the formation of 3-hydroxypropylmercapturic acid (HPMA), which is excreted in the urine.[12] Species-specific differences in hepatotoxicity are thought to be related to the efficiency of this glutathione conjugation pathway.[12]



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Simplified metabolic pathway of diallyl phthalate.



Toxicity Summary

Endpoint	Result
Acute Oral Toxicity	Low to moderate in rodents.[11] LD50 (rat, oral) > 5000 mg/kg.[13]
Acute Dermal Toxicity	Low.[11] LD50 (rabbit, dermal) > 2000 mg/kg. [13]
Skin Irritation	Not classified as an irritant.[13] May cause irritation through mechanical action as a dust. [14]
Eye Irritation	Can cause significant irritation.[7] Symptoms include burning and lacrimation.[7]
Skin Sensitization	Produced a positive response in the mouse local lymph node assay.[11] May cause sensitization by skin contact.[15]
Carcinogenicity	Not considered carcinogenic by OSHA, IARC, NTP, or ACGIH.[14] However, some mixtures containing DAP are listed as "May cause cancer".[13][15]
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects. [16]

Experimental Protocols

The following are generalized protocols for the characterization and degradation of **diallyl phthalate**-based materials, relevant for research and development.

Protocol 1: Curing Analysis by FTIR Spectroscopy

This protocol monitors the polymerization (curing) of DAP resin by observing the disappearance of the allyl group's C=C bond.[17]

• Sample Preparation:



- Uncured Resin: Place one drop of liquid DAP prepolymer between two KBr (potassium bromide) discs.[17]
- Cured Polymer: Use a thin film of the cured polymer or analyze a small piece of the bulk material using an Attenuated Total Reflectance (ATR) accessory.[17]
- Instrumentation:
 - Spectrometer: Standard FTIR spectrometer.
 - Mode: Transmission or ATR.
 - Spectral Range: 4000 650 cm⁻¹.[17]
 - Resolution: 4 cm⁻¹.[17]
 - Scans: 32.[17]
- Analysis:
 - Monitor the decrease in the absorbance of the peak corresponding to the C=C stretching of the allyl group (typically around 1645 cm⁻¹).
 - The degree of cure can be quantified by comparing the peak area to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak of the ester group around 1725 cm⁻¹).

Protocol 2: Degradation by Fenton Oxidation

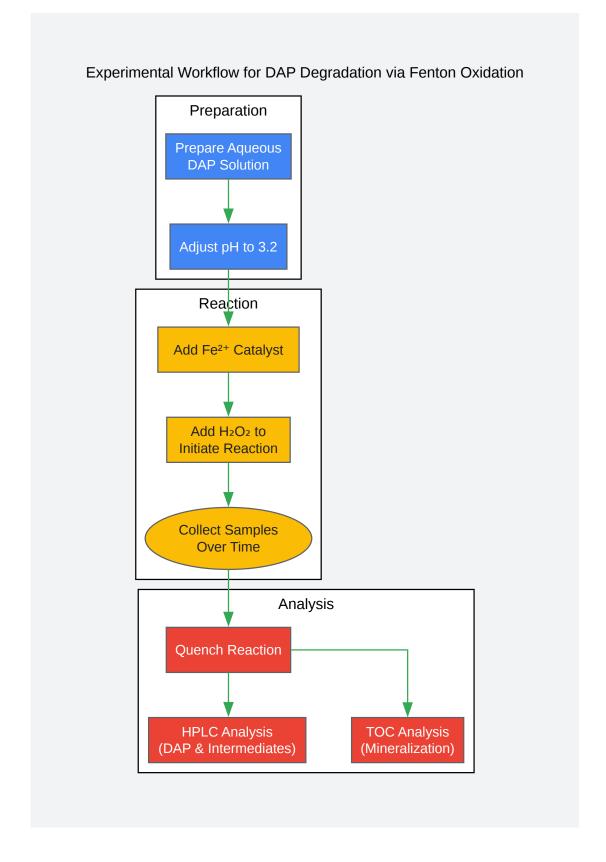
This protocol describes the degradation of DAP in an aqueous solution using the Fenton process, a powerful advanced oxidation process.[18]

- Materials and Reagents:
 - Diallyl phthalate solution (e.g., 100 mg/L).
 - Ferrous sulfate (FeSO₄·7H₂O) as the Fe²⁺ source.[18]
 - Hydrogen peroxide (H₂O₂) (e.g., 30% w/w).



- Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.
- Experimental Setup:
 - Conduct the reaction in a glass batch reactor with magnetic stirring.
 - Maintain a constant temperature using a water bath.
- Procedure:
 - Adjust the initial pH of the DAP solution to the optimal value of 3.2 using H₂SO₄ or NaOH.
 [18]
 - Add the required dose of Fe²⁺ catalyst (optimal [H₂O₂]/[Fe²⁺] mass ratio is 20).[18] For a
 100 mg/L DAP solution, an optimal Fe²⁺ dose is 50 mg/L.[18]
 - Initiate the reaction by adding the H₂O₂ dose (optimal dose is 1000 mg/L for 100 mg/L DAP).[18]
 - Collect samples at regular time intervals.
- Analysis:
 - Quench the reaction in the samples immediately by adding a suitable reagent (e.g., sodium sulfite).
 - Analyze the concentration of DAP and its degradation intermediates using High-Performance Liquid Chromatography (HPLC).[18]
 - Measure the Total Organic Carbon (TOC) to determine the extent of mineralization.[18]





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Workflow for DAP degradation by Fenton oxidation.



Safety and Handling

Proper safety precautions must be observed when handling diallyl phthalate.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with a face shield, and appropriate protective clothing.[14][16] In case of insufficient ventilation, use a NIOSH-approved respirator with organic vapor cartridges.[7]
- Handling: Handle in a well-ventilated area.[15][16] Avoid contact with skin, eyes, and inhalation of vapor or mist.[16] Wash hands thoroughly after handling.[14]
- Storage: Store in a cool, dry, well-ventilated place away from oxidizing materials.[7][15] The chemical should be stored air-tight with an inhibitor to prevent polymerization, which can be initiated by heat.[7]
- Spill Response: In case of a spill, remove all ignition sources.[7] Use an inert absorbent material to soak up the liquid and place it in a sealed container for disposal.[7][16]
- Disposal: Dispose of contents and containers in accordance with federal, state, and local regulations.[14][16] DAP is very toxic to aquatic life, and release into the environment must be avoided.[16]

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